molecular formula C12H7Cl2NO2 B6321605 4-(3,4-Dichlorophenyl)picolinic acid CAS No. 1207829-84-2

4-(3,4-Dichlorophenyl)picolinic acid

Cat. No.: B6321605
CAS No.: 1207829-84-2
M. Wt: 268.09 g/mol
InChI Key: GUIGBRQFIGTKEP-UHFFFAOYSA-N
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Description

It is characterized by the presence of a picolinic acid moiety substituted with a 3,4-dichlorophenyl group, which imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)picolinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with picolinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,4-Dichlorophenyl)picolinic acid has versatile applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. It may act by binding to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, affecting various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,4-Dichlorophenyl)picolinic acid include:

    5-(3,4-Dicarboxylphenyl)picolinic acid: A tricarboxylic acid with similar structural features.

    3,4-Dichlorophenylacetic acid: Another compound with a 3,4-dichlorophenyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both picolinic acid and dichlorophenyl functionalities.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)8-3-4-15-11(6-8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIGBRQFIGTKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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